molecular formula C7H13NO5 B3052870 (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol CAS No. 4728-14-7

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

Cat. No.: B3052870
CAS No.: 4728-14-7
M. Wt: 191.18 g/mol
InChI Key: QELOUXQKMTYFPK-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H13NO5 It is a derivative of dioxane, characterized by the presence of a nitro group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol typically involves the nitration of 2,2-dimethyl-1,3-dioxane-5-methanol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining the compound in large quantities with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, affecting the oxidative state of biological molecules. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2,2-Dimethyl-5-nitro-1,3-benzodioxole
  • 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-(3-indolylmethyl)-1,3-dioxane-4,6-dione

Comparison: (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-6(2)12-4-7(3-9,5-13-6)8(10)11/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELOUXQKMTYFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306429
Record name (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-14-7
Record name NSC176332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176332
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a 250 ml round bottom flask equipped with a stir bar was added 5 g (0.03 mol) tris(hydroxymethyl) nitromethane, 3.75 g (0.36 mol) 2,2-dimethoxypropane, 100 ml acetonitrile and 6 drops concentrated hydrochloric acid. The reaction was heated to 80° C. for 18 hours. After cooling to room temperature tte volatiles were removed in vacuo to give a white solid 2,2-dimethyl-5-hydroxy methyl-5-nitro-1,3-dioxane in 82% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
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Reactant of Route 5
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Reactant of Route 6
(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

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